molecular formula C42H54Cl3N13O7 B10819160 diABZI STING agonist-1 trihydrochloride

diABZI STING agonist-1 trihydrochloride

Cat. No.: B10819160
M. Wt: 959.3 g/mol
InChI Key: CKESNWHACHILIV-BILRHTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

diABZI STING agonist-1 trihydrochloride is a novel non-nucleotide-based ligand that potently activates the stimulator of interferon genes (STING) receptor. This compound induces the activation of type-I interferons and pro-inflammatory cytokines both in vitro and in vivo . It has shown significant potential in the fields of immunotherapy and antiviral research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diABZI STING agonist-1 trihydrochloride involves the development of small molecule amidobenzimidazoles (ABZI) that effectively compete with classical STING agonists like 2’3’-cGAMP. The lead compound is dimerized to create a single ligand, significantly increasing its STING binding affinity . The compound is water-soluble and can be prepared by dissolving in endotoxin-free water to obtain a stock solution .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound is available commercially in various quantities, indicating that it is synthesized and purified under controlled conditions to ensure high purity and stability .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

diABZI STING agonist-1 trihydrochloride is unique due to its non-nucleotide-based structure and its ability to maintain an open conformation of the STING receptor. This results in a higher binding affinity and more potent activation of the STING pathway compared to classical agonists .

Properties

IUPAC Name

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H51N13O7.3ClH/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51;;;/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59);3*1H/b9-8+;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKESNWHACHILIV-BILRHTGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H54Cl3N13O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

959.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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